Due to the presence of both electron-withdrawing groups (fluorine and nitro) in its structure, 2,4-difluoronitrobenzene acts as a valuable precursor for the synthesis of diverse functionalized aromatic compounds. The electron-withdrawing nature activates the aromatic ring, making it susceptible to nucleophilic aromatic substitution (S_NAr) reactions. This allows researchers to introduce various functional groups like amines, ethers, and thiols onto the aromatic ring, leading to the creation of complex molecules with desired properties [].
,4-Difluoronitrobenzene has been employed in the laboratory synthesis of several specific molecules with potential applications in various fields. Here are some examples:
,4-Difluoronitrobenzene serves as a valuable tool in research studies exploring the mechanisms of S_NAr reactions. Its well-defined structure and reactivity enable scientists to understand the influence of different factors, such as substituent effects and reaction conditions, on the efficiency and selectivity of these reactions.
2,4-Difluoronitrobenzene is an aromatic compound characterized by the presence of two fluorine atoms and one nitro group attached to a benzene ring. Its molecular formula is CHFNO, and it has a molecular weight of approximately 173.09 g/mol. The compound appears as a pale yellow liquid at room temperature and is known for its distinctive chemical properties due to the electron-withdrawing effects of the fluorine and nitro groups, which influence its reactivity and interactions in various chemical processes .
There is no scientific research readily available on the specific mechanism of action of 2,4-DFNB in biological systems.
2,4-DFNB is classified as a hazardous material. Safety data sheets (SDS) indicate several hazards:
The synthesis of 2,4-difluoronitrobenzene typically involves the following methods:
2,4-Difluoronitrobenzene finds applications in various fields:
Interaction studies involving 2,4-difluoronitrobenzene focus on its reactivity with various nucleophiles and electrophiles. Research has shown that its reactivity is significantly influenced by the electron-withdrawing effects of both the nitro and fluorine groups. These studies help elucidate reaction pathways and optimize conditions for desired product formation in synthetic applications .
Several compounds share structural similarities with 2,4-difluoronitrobenzene. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2,4-Dichloronitrobenzene | Two chlorine atoms instead of fluorines | More reactive due to better leaving group ability |
1,3-Difluoronitrobenzene | Different positioning of fluorine atoms | Different reactivity patterns due to positional effects |
Trifluoronitrobenzene | Three fluorine atoms | Higher stability but reduced reactivity compared to 2,4-difluoronitrobenzene |
2-Fluoronitrobenzene | One fluorine atom only | Less steric hindrance leading to different reaction dynamics |
The unique combination of two fluorine atoms and one nitro group in 2,4-difluoronitrobenzene leads to distinct chemical properties that differentiate it from other similar compounds. Its specific reactivity profile makes it particularly valuable for targeted synthetic applications in organic chemistry .
Acute Toxic;Irritant